1-N-3-methylphthalimidobutan-3-semicarbazone
1-N-3-methylphthalimidobutan-3-semicarbazone
Brand Name:
Vulcanchem
CAS No.:
120592-98-5
VCID:
VC0049582
InChI:
InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+
SMILES:
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C
Molecular Formula:
C14H16N4O3
Molecular Weight:
288.3 g/mol
1-N-3-methylphthalimidobutan-3-semicarbazone
CAS No.: 120592-98-5
Main Products
VCID: VC0049582
Molecular Formula: C14H16N4O3
Molecular Weight: 288.3 g/mol
CAS No. | 120592-98-5 |
---|---|
Product Name | 1-N-3-methylphthalimidobutan-3-semicarbazone |
Molecular Formula | C14H16N4O3 |
Molecular Weight | 288.3 g/mol |
IUPAC Name | [(E)-4-(4-methyl-1,3-dioxoisoindol-2-yl)butan-2-ylideneamino]urea |
Standard InChI | InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+ |
Standard InChIKey | ZUTLZDASWLWAJT-CXUHLZMHSA-N |
Isomeric SMILES | CC1=C2C(=CC=C1)C(=O)N(C2=O)CC/C(=N/NC(=O)N)/C |
SMILES | CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
Canonical SMILES | CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
Synonyms | 1-MPIBSC 1-N-3-methylphthalimidobutan-3-semicarbazone |
PubChem Compound | 9576865 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume